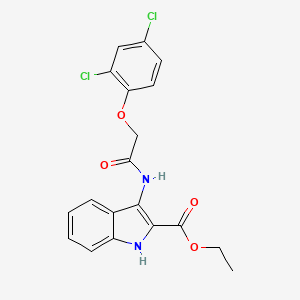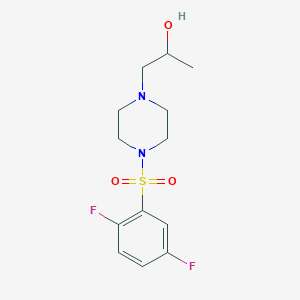
ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of an indole core, which is a common structural motif in many biologically active molecules, and a dichlorophenoxyacetamido group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate.
Synthesis of 2-(2,4-dichlorophenoxy)acetamide: The acid is then converted to its corresponding amide by reacting with an amine under suitable conditions.
Coupling with indole-2-carboxylic acid: The amide is then coupled with indole-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the COX-2 enzyme.
Biology: It is used in studies related to cell signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets such as enzymes. For instance, its anti-inflammatory activity is attributed to its ability to selectively inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins . The compound binds to the active site of the enzyme, preventing its catalytic activity and subsequent inflammatory response.
Comparison with Similar Compounds
Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate can be compared with other similar compounds such as:
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound, known for its herbicidal properties.
2-(2,4-dichlorophenoxy)acetamide: Another intermediate with potential biological activity.
Indole-2-carboxylic acid derivatives: These compounds share the indole core and are studied for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities not observed in the individual components.
Properties
IUPAC Name |
ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-2-26-19(25)18-17(12-5-3-4-6-14(12)22-18)23-16(24)10-27-15-8-7-11(20)9-13(15)21/h3-9,22H,2,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCBGFVSXGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2787998.png)


![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2788002.png)




![N-(2,3-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2788011.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2788016.png)
![4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2788017.png)

![N'-[(pyridin-3-yl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2788020.png)
